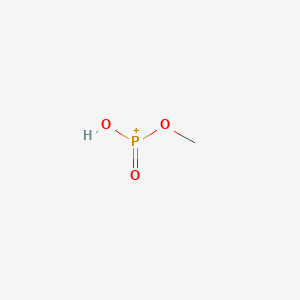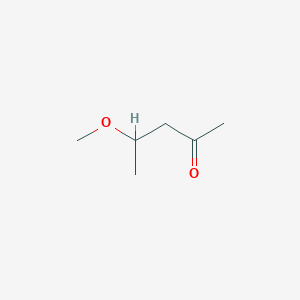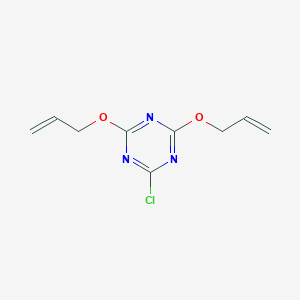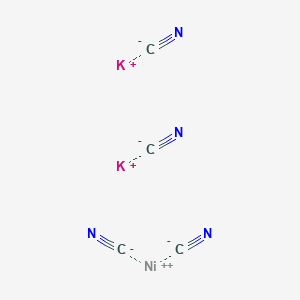
Chlorure d'ytterbium
Vue d'ensemble
Description
Synthesis Analysis
Ytterbium chloride can be synthesized through various methods, including the amine elimination reaction of Yb[N(SiMe3)2]2 with H2L, leading to the formation of divalent ytterbium complexes supported by diaminobis(phenolate) ligands. These methods highlight the versatility and reactivity of ytterbium in forming compounds with distinct chemical structures and properties (Zhou et al., 2007).
Molecular Structure Analysis
The molecular structure of ytterbium chloride complexes is characterized by coordination geometries that can vary depending on the ligands involved. For example, ytterbium(II) complexes with diaminobis(phenolate) ligands exhibit distorted octahedral coordination geometries. These structural determinations provide insights into the coordination chemistry of ytterbium and its potential reactivity and applications (Zhou et al., 2007).
Chemical Reactions and Properties
Ytterbium chloride is involved in a variety of chemical reactions, including the synthesis of monosubstituted N-arylamidines through the addition of amines to nitriles catalyzed by ytterbium amides, and the efficient one-step synthesis of functionalized benzimidazoles and perimidines catalyzed by ytterbium chloride. These reactions underscore the utility of ytterbium chloride as a catalyst in organic synthesis, facilitating the creation of a wide range of organic compounds with high yields and under mild conditions (Wang et al., 2008) (Cai et al., 2011).
Applications De Recherche Scientifique
Réactif de laboratoire
Le chlorure d'ytterbium est utilisé comme réactif de laboratoire . C'est un composé courant utilisé dans une variété de réactions chimiques en raison de sa stabilité et de sa réactivité.
Verreries optiques
Le this compound est utilisé dans la production de verres optiques . Les propriétés uniques du this compound contribuent à améliorer les caractéristiques optiques des verres.
Céramiques structurelles
Le this compound est utilisé dans la fabrication de céramiques structurelles . Il contribue à améliorer les propriétés mécaniques et thermiques des céramiques.
Catalyseurs
Le this compound, lorsqu'il est appliqué avec NiCl2, forme un catalyseur très efficace pour la déshalogénation réductrice des halogénures d'aryle . Cette réaction est importante en synthèse organique.
Composants électriques
Le this compound est utilisé dans la production de divers composants électriques . Il contribue à la conductivité électrique et à d'autres propriétés de ces composants.
Matériau photo-optique
Le this compound est utilisé dans la création de matériaux photo-optiques . Ces matériaux sont utilisés dans les dispositifs qui convertissent les signaux lumineux en signaux électriques et vice versa.
Source de rayons gamma
L'ytterbium peut être utilisé comme source de rayons gamma . Ceci est particulièrement utile dans les applications médicales et industrielles où des rayons gamma sont nécessaires.
Jauges de contrainte
La résistivité électrique de l'ytterbium augmente sous contrainte, ce qui le rend très utile pour les jauges de contrainte qui mesurent la déformation du sol en cas de tremblement de terre .
Safety and Hazards
Mécanisme D'action
Target of Action
Ytterbium (III) chloride (YbCl3) is an inorganic chemical compound . It primarily targets aryl halides and acts as a catalyst for their reductive dehalogenation . It is also used as a precursor in the synthesis of nanomaterials .
Mode of Action
Ytterbium (III) chloride reacts with nickel (II) chloride (NiCl2) to form a very effective catalyst for the reductive dehalogenation of aryl halides . This reaction is facilitated by the valence electron configuration of Yb+3 (from YbCl3), which is 4f13 5s2 5p6 . This configuration has crucial implications for the chemical behavior of Yb+3 .
Biochemical Pathways
It’s known that the size of yb+3 governs its catalytic behavior and biological applications . The small size of Yb+3 produces fast catalytic behavior and an atomic radius (0.99 Å) comparable to many biologically important ions .
Pharmacokinetics
It’s known that ytterbium (iii) chloride is soluble in water , which could potentially influence its bioavailability.
Result of Action
Ytterbium (III) chloride acts as a catalyst for the reductive dehalogenation of aryl halides . It’s also used as a precursor in the synthesis of nanomaterials . In the presence of NiCl2, it forms a very effective catalyst . It’s also known to be poisonous if injected, and mildly toxic by ingestion .
Action Environment
The action of Ytterbium (III) chloride can be influenced by environmental factors such as temperature and pH . For example, the formation of certain compounds is favored at lower temperatures . Additionally, the compound’s action can be influenced by the presence of other ions in the environment .
Propriétés
IUPAC Name |
trichloroytterbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Yb/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLHRQNQYIJFFX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Yb](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless beads; [MSDSonline] | |
| Record name | Ytterbium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8719 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10361-91-8 | |
| Record name | Ytterbium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ytterbium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ytterbium chloride (YbCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Q & A
Q1: What is the molecular formula and weight of Ytterbium chloride hexahydrate?
A1: Ytterbium chloride hexahydrate has the molecular formula YbCl3•6H2O and a molecular weight of 387.48 g/mol.
Q2: What does the near-infrared absorption spectra of frozen Ytterbium chloride solutions reveal?
A2: The spectra show two broad lines indicating a Stark splitting of 60 cm-1 of the excited 2F5/2 level of the Yb3+ ion. This suggests that Yb3+ ions in frozen solutions have crystalline or quasi-crystalline surroundings. []
Q3: Can you describe the crystal structure of Ytterbium chloride phenanthroline?
A3: Ytterbium chloride phenanthroline ([YbCl4]·[C12H8N2]·(H2O)) crystallizes with the Yb atom coordinated by six Cl atoms. Two Cl2 and two Yb atoms form a plane quadrilateral. The molecular structure is stabilized by intramolecular and intermolecular hydrogen bonds (O—H…Cl, O—H…O, O—H…N). []
Q4: How does the presence of Ytterbium chloride affect the thermal conduction in spin-lattice relaxation experiments?
A4: Studies on Ytterbium chloride hexahydrate (YbCl3 • 6 H2O) revealed that poor heat transfer in liquid helium can lead to significant deviations in the field dependence of the spin-lattice relaxation time constant, particularly at strong magnetic fields. []
Q5: How does Ytterbium chloride catalyze the synthesis of functionalized benzimidazoles and perimidines?
A5: Ytterbium chloride catalyzes the condensation of aryl diamines with β-carbonyl compounds, yielding functionalized benzimidazoles and perimidines. The proposed mechanism involves lanthanide-activated C-C bond cleavage. []
Q6: Can Ytterbium chloride catalyze Diels-Alder reactions?
A6: Yes, Ytterbium chloride effectively catalyzes Diels-Alder reactions of unactivated dienes with α,β-unsaturated ketones and aldehydes at room temperature, resulting in products with high regio- and stereoselectivities. [] Additionally, it catalyzes the Diels-Alder reaction of acrylate with furan, with reaction conditions influencing yield and stereoselectivity. []
Q7: What is the role of Ytterbium chloride in the synthesis of acetic acid from methane and carbon monoxide?
A7: In combination with potassium peroxodisulfate (K2S2O8), Ytterbium oxide promotes the direct synthesis of acetic acid from methane and carbon monoxide in trifluoroacetic acid at 80°C. Ytterbium oxide exhibits higher reactivity compared to other Ytterbium compounds like Ytterbium sulfide, chloride, and acetate. []
Q8: Can Ytterbium chloride be used for the synthesis of 1,5-benzodiazepin-2-yl-phosphonates?
A8: Yes, Ytterbium chloride catalyzes a one-pot, three-component condensation of o-diaminobenzene, 1,3-diketone, and diethyl phosphite to efficiently synthesize 1,5-benzodiazepin-2-yl-phosphonates under mild conditions. []
Q9: Is Ytterbium chloride effective in reductive dehalogenation reactions?
A9: Nanometric sodium hydride, when used with catalytic amounts of Ytterbium chloride or a mixture of Ytterbium chloride and transition metal chloride, exhibits high reactivity for the reductive dehalogenation of aryl halides. The catalytic activity of lanthanide chlorides decreases as the atomic number of rare earth elements increases. Combining Ytterbium chloride and a transition metal chloride shows a significant synergistic effect in these reactions. []
Q10: How does Ytterbium chloride interact with DMPC bilayers based on computational studies?
A10: Molecular dynamics simulations demonstrate that DMPC bilayers can adsorb significant concentrations of Yb3+ without significant disruption to the overall membrane structure. Yb3+ ions bind strongly to lipids, inducing a slight decrease in area per lipid, a slight increase in aliphatic chain ordering and bilayer thickness, and a two-fold increase in area compressibility modulus, indicating increased bilayer rigidity. []
Q11: How do ligands influence the catalytic activity of Ytterbium in the carboxylation of methane?
A11: The ligand present with the Ytterbium element significantly affects the yield of acetic acid formed via carboxylation of methane in trifluoroacetic acid. The order of ligand effectiveness in facilitating acetic acid formation is oxide > acetate > chloride > sulfide. Sulfide ligands strongly inhibit the reaction. []
Q12: How does Ytterbium chloride affect total protein levels in the liver and heart of female rabbits?
A12: Studies on female rabbits revealed that Ytterbium chloride treatment resulted in lower total protein levels in both the liver and heart compared to untreated rabbits. [, ]
Q13: What are the effects of Ytterbium chloride administration on tissue distribution and histological changes in rats?
A13: Intravenous administration of Ytterbium chloride in rats led to its accumulation primarily in the liver, spleen, and bone. High doses resulted in the formation of xenobiotic granulomas in the spleen. [, ]
Q14: How is Ytterbium chloride used as a fecal indicator in animal studies?
A14: Ytterbium chloride serves as an external marker for estimating fecal output in animals. It has been compared to other indicators like chromium oxide (Cr2O3) and indigestible neutral detergent fiber (iNDF). While Ytterbium chloride provides accurate fecal output estimations with a single daily dose and collection, its diurnal fecal excretion patterns differ from Cr2O3 and exhibit considerable variation. [, , , , , ]
Q15: How does Ytterbium chloride help study the phase transitions of phosphatidylcholine vesicles?
A15: Ytterbium chloride acts as a shift reagent in nuclear magnetic resonance (NMR) studies, resolving inner and outer choline methyl resonances in phosphatidylcholine vesicles. By monitoring changes in NMR line widths, researchers can study the gel-to-liquid-crystalline phase transitions in these vesicles and observe how different factors, such as the presence of ions, affect the transitions in each bilayer leaflet. []
Q16: How is Ytterbium chloride detected and quantified in biological samples?
A16: Atomic absorption spectrophotometry is a common method for quantifying Ytterbium chloride in biological samples. []
Q17: What is the role of Ytterbium chloride in determining inorganic phosphate levels in biological samples?
A17: Ytterbium chloride, in combination with pyrocatechol violet, forms a complex that changes color from blue to yellow upon binding to phosphate. This colorimetric shift allows for the qualitative and quantitative determination of inorganic phosphate in biological samples like urine and serum. []
Q18: How is Ytterbium chloride used in holographic displays?
A18: Ytterbium chloride (specifically, NaYbCl4) can be used as an up-conversion material in volumetric screens for holographic displays. In this application, the screen, positioned amidst an array of spherical mirrors, displays a hologram. The mirrors then project the image, creating a 360° viewing experience for multiple viewers simultaneously. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)
![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)

![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)
![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)
![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)

![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)





